An In-depth Technical Guide to the Basic Properties of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its spirocyclic scaffold, containing both an aminal ether and a secondary amine, provides a unique three-dimensional structure that is of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride, along with experimental protocols for their determination and its applications in drug development.
Chemical and Physical Properties
The basic properties of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| Chemical Name | 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride | N/A |
| Synonyms | 4-Piperidone ethylene ketal hydrochloride | N/A |
| CAS Number | 42899-11-6 | N/A |
| Molecular Formula | C₇H₁₄ClNO₂ | N/A |
| Molecular Weight | 179.64 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 193-198 °C | [1] |
| pKa | Estimated 8.5 - 9.5 (for the protonated amine) | N/A |
| Solubility | Soluble in water. Data in organic solvents is not readily available, but piperidine hydrochloride is soluble in ethanol. | [2] |
| Purity | Typically ≥97% | [1][3] |
Note: The pKa value is an estimation based on the typical pKa of secondary amines in a piperidine ring. The actual value may vary.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride are provided below.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts to a liquid.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of dry 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.
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Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated secondary amine.
Apparatus:
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pH meter with a suitable electrode
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Burette
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Beaker
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Magnetic stirrer and stir bar
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
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Deionized water
Procedure:
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Sample Preparation: A precisely weighed amount of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is dissolved in a known volume of deionized water in a beaker.
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Titration Setup: The beaker is placed on a magnetic stirrer, the pH electrode is immersed in the solution, and the initial pH is recorded.
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Titration: The standardized NaOH solution is added in small, known increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
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Vials with screw caps
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Analytical balance
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Shaker or vortex mixer
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Centrifuge
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Spectrophotometer or HPLC system for quantitative analysis
Procedure (for a specific solvent):
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Sample Preparation: An excess amount of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is added to a known volume of the solvent in a vial.
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Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a standard curve).
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Applications in Drug Development
1,4-Dioxa-8-azaspiro[4.5]decane is a valuable building block in the synthesis of various biologically active molecules.
Synthesis of Sigma-1 Receptor Ligands
The 1,4-dioxa-8-azaspiro[4.5]decane moiety is incorporated into ligands targeting the sigma-1 receptor, which is implicated in a variety of neurological disorders. A general synthetic workflow for preparing such ligands is depicted below.[3]
Component of PROTAC Linkers
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. The linker component, which connects the target-binding ligand and the E3 ligase-recruiting ligand, is crucial for PROTAC efficacy. The spirocyclic nature of 1,4-dioxa-8-azaspiro[4.5]decane provides a rigid and defined three-dimensional scaffold that can be incorporated into PROTAC linkers to optimize the orientation of the two binding ligands.
Conclusion
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is a key building block for the synthesis of complex molecules with significant potential in drug discovery. A thorough understanding of its basic properties is essential for its effective utilization in the laboratory. The experimental protocols provided in this guide offer a starting point for the characterization of this and similar compounds. Its application in the development of sigma-1 receptor ligands and PROTACs highlights its importance in the ongoing search for novel therapeutics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

